molecular formula C11H15N B13650899 3-(2-Ethylphenyl)prop-2-en-1-amine

3-(2-Ethylphenyl)prop-2-en-1-amine

Cat. No.: B13650899
M. Wt: 161.24 g/mol
InChI Key: MUNJUUMCUGBMBO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15N It is a derivative of allylamine, characterized by the presence of an ethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with allylamine under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials, 2-ethylbenzaldehyde and allylamine, are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethylphenyl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethylphenyl)prop-2-en-1-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(E)-3-(2-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-8H,2,9,12H2,1H3/b8-5+

InChI Key

MUNJUUMCUGBMBO-VMPITWQZSA-N

Isomeric SMILES

CCC1=CC=CC=C1/C=C/CN

Canonical SMILES

CCC1=CC=CC=C1C=CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.